
Bis(3-chloropropyl)carbamyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-chloropropyl)carbamyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of two 3-chloropropyl groups attached to a carbamyl chloride moiety. It is a versatile intermediate used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chloropropyl)carbamyl chloride typically involves the reaction of 3-chloropropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(3-chloropropylamine)+phosgene→bis(3-chloropropyl)carbamyl chloride+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic gas. The process is optimized to achieve high yields and purity of the product. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-chloropropyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 3-chloropropyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form bis(3-chloropropyl)carbamic acid and hydrochloric acid.
Condensation: It can react with amines to form urea derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide can be performed at room temperature.
Condensation: Amines such as aniline or benzylamine are used, and the reaction is often conducted in the presence of a base like triethylamine.
Major Products:
Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.
Hydrolysis: The major product is bis(3-chloropropyl)carbamic acid.
Condensation: Urea derivatives are formed.
Aplicaciones Científicas De Investigación
Bis(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of bis(3-chloropropyl)carbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparación Con Compuestos Similares
- Bis(2-chloroethyl)carbamyl chloride
- Bis(4-chlorobutyl)carbamyl chloride
- Bis(2-chloropropyl)carbamyl chloride
Comparison: Bis(3-chloropropyl)carbamyl chloride is unique due to the presence of 3-chloropropyl groups, which provide distinct reactivity and properties compared to other similar compounds. For example, bis(2-chloroethyl)carbamyl chloride has shorter alkyl chains, leading to different steric and electronic effects in reactions. Bis(4-chlorobutyl)carbamyl chloride, on the other hand, has longer alkyl chains, which can influence its solubility and reactivity.
Propiedades
Número CAS |
97883-95-9 |
|---|---|
Fórmula molecular |
C7H12Cl3NO |
Peso molecular |
232.5 g/mol |
Nombre IUPAC |
N,N-bis(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H12Cl3NO/c8-3-1-5-11(7(10)12)6-2-4-9/h1-6H2 |
Clave InChI |
VGLSVPKAFHYIKI-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCCCl)C(=O)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


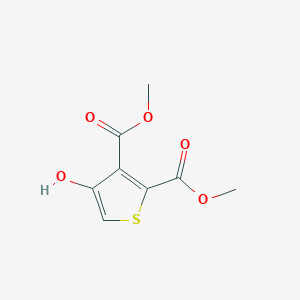
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
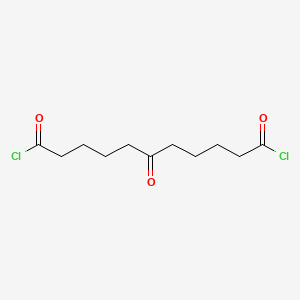
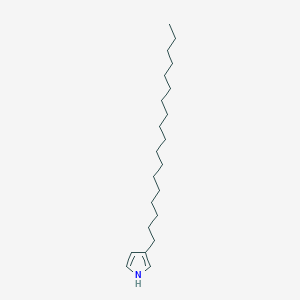

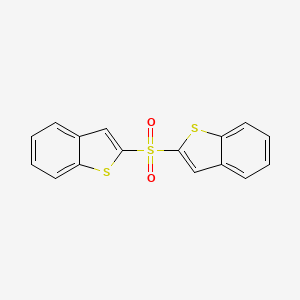
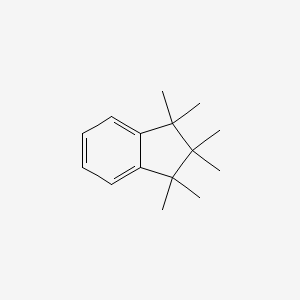
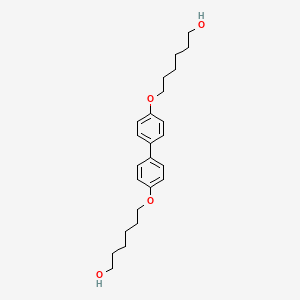

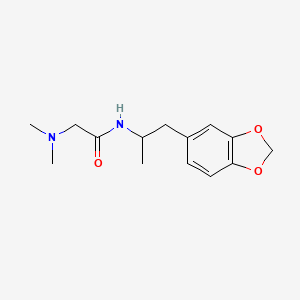
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
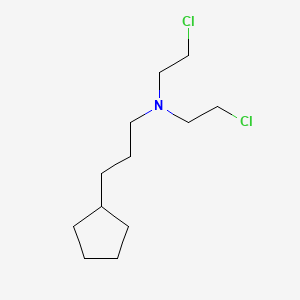

![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
